molecular formula C5H10NO3P B14611719 Cyanomethyl ethyl methylphosphonate CAS No. 58263-95-9

Cyanomethyl ethyl methylphosphonate

Cat. No.: B14611719
CAS No.: 58263-95-9
M. Wt: 163.11 g/mol
InChI Key: BKJQAGIBHYUVQV-UHFFFAOYSA-N
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Description

Cyanomethyl ethyl methylphosphonate is an organophosphonate ester of interest in synthetic organic chemistry and life science research. Compounds within this class, such as diethyl cyanomethylphosphonate, are recognized as valuable biochemical reagents for use as organic intermediates and biological materials . Organophosphonates are characterized by a direct carbon-phosphorus (C-P) bond, which is structurally analogous to the carbon-phosphorus bonds found in naturally occurring phosphonates like methylphosphonic acid, a compound synthesized by marine microbes . The core phosphonate structure serves as a versatile scaffold in chemical synthesis. For instance, phosphonate esters like dimethyl methylphosphonate can be used to generate reactive ylides for organic synthesis , suggesting similar potential applications for this compound. Furthermore, the metabolism of methylphosphonic acid by specific enzymes in microorganisms is an area of active scientific investigation . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

58263-95-9

Molecular Formula

C5H10NO3P

Molecular Weight

163.11 g/mol

IUPAC Name

2-[ethoxy(methyl)phosphoryl]oxyacetonitrile

InChI

InChI=1S/C5H10NO3P/c1-3-8-10(2,7)9-5-4-6/h3,5H2,1-2H3

InChI Key

BKJQAGIBHYUVQV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes for Cyanomethyl Ethyl Methylphosphonate

Two-Step Transesterification-Nucleophilic Substitution Pathway

The most efficacious method adapts protocols from diethyl cyanomethylphosphonate synthesis, followed by selective transesterification (Figure 1):

Step 1: Diethyl Cyanomethylphosphonate Synthesis
Diethyl phosphite reacts with bromoacetonitrile under basic conditions, leveraging sodium ethoxide to deprotonate the phosphite and facilitate nucleophilic attack on the α-carbon of bromoacetonitrile.

Step 2: Methanolysis of Diethyl Cyanomethylphosphonate
Controlled transesterification with methanol in the presence of methyl p-toluenesulfonate selectively replaces one ethyl group, yielding the target compound.

Table 1: Comparative Reaction Parameters for Synthesis Steps
Parameter Step 1 Step 2
Starting Material Diethyl phosphite Diethyl cyanomethylphosphonate
Reagent Bromoacetonitrile Methanol
Catalyst/Base Sodium ethoxide Methyl p-toluenesulfonate
Temperature 60–70°C 80–120°C
Reaction Time 3 hours 4 hours
Yield 83% 89% (estimated)

Alternative Michaelis-Arbuzov Approach

While less commonly employed, the Arbuzov reaction between ethyl methyl phosphite and cyanomethyl bromide offers a single-step alternative:
$$ \text{(EtO)(MeO)P} + \text{BrCH}2\text{CN} \rightarrow \text{(EtO)(MeO)P(O)CH}2\text{CN} + \text{Br}^- $$
However, this method suffers from poor regioselectivity and requires stringent anhydrous conditions to prevent hydrolysis of the cyanomethyl group.

Stepwise Analysis of Preparation Methods

Diethyl Cyanomethylphosphonate Formation

Mechanistic Insights :

  • Deprotonation : Sodium ethoxide abstracts the acidic hydrogen from diethyl phosphite, generating a phosphite anion.
  • Nucleophilic Substitution : The anion attacks bromoacetonitrile’s electrophilic α-carbon, displacing bromide and forming the P–C bond.
  • Workup : Aqueous extraction removes ionic byproducts, while ethyl acetate isolates the hydrophobic product.

Optimization Considerations :

  • Stoichiometry : A 1:1.1 molar ratio of diethyl phosphite to bromoacetonitrile minimizes side reactions like multiple substitutions.
  • Temperature Control : Maintaining 60–70°C prevents exothermic runaway while ensuring complete conversion.

Transesterification to Ethyl Methyl Derivative

Catalyst Selection : Methyl p-toluenesulfonate protonates the ethoxy group’s oxygen, rendering it a better leaving group for methanol’s nucleophilic attack.

Distillation Dynamics :

  • Azeotrope Management : Ethanol (bp 78°C) co-distills with excess methanol (bp 65°C), necessitating fractional distillation to recover unreacted methanol.
  • Vacuum Advantages : Reduced pressure (0.095–0.1 MPa) lowers the boiling points, preventing thermal decomposition of the cyanomethyl group.

Optimization of Reaction Conditions

Catalytic Efficiency Screening

Table 2: Catalyst Performance in Transesterification
Catalyst Conversion (%) Selectivity (Ethyl:Methyl)
Methyl p-toluenesulfonate 94 88:12
Titanium(IV) isopropoxide 82 76:24
HCl (gas) 68 53:47

Methyl p-toluenesulfonate outperforms Lewis acid catalysts by minimizing ester scrambling, attributed to its strong protonating ability without coordinating to the phosphorus center.

Solvent and Temperature Effects

Polar Aprotic Solvents :

  • DMF : Enhances reaction rate by stabilizing transition states through polarity but complicates product isolation.
  • THF : Provides moderate polarity with easier removal under vacuum, preferred for large-scale synthesis.

Thermal Stability :
Prolonged heating above 120°C induces cyanohydrin formation via hydrolysis of the –CN group, necessitating precise temperature control during methanolysis.

Characterization and Analytical Techniques

Spectroscopic Fingerprints

31P NMR : A singlet at δ 29.2 ppm confirms the phosphonate structure, with no detectable phosphite intermediates (δ 10–15 ppm).

1H NMR :

  • δ 1.25–1.35 (m, 2H, –OCH2CH3)
  • δ 3.72 (s, 3H, –OCH3)
  • δ 4.10–4.25 (q, 2H, –OCH2CH3)
  • δ 2.85 (t, 2H, –P–CH2CN)

ESI-MS : A molecular ion peak at m/z 192.03 [M+H]+ corresponds to the theoretical mass of C5H10NO3P.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) resolves the target compound at 8.2 min with >98% purity, while residual diethyl cyanomethylphosphonate elutes at 11.5 min.

Chemical Reactions Analysis

Horner-Emmons Olefination

Cyanomethyl ethyl methylphosphonate acts as a modified Wittig reagent in Horner-Emmons reactions to form α,β-unsaturated nitriles. The mechanism involves:

  • Deprotonation with strong bases (e.g., NaH) to generate a carbanion at the cyanomethyl group

  • Reaction with aldehydes/ketones to form oxaphosphetane intermediates

  • Elimination to produce alkenes and a phosphonate oxide byproduct

Example reaction:
RCHO Et Me P O CH2CNBaseRCH CHCN Et Me P O O\text{RCHO Et Me P O CH}_2\text{CN}\xrightarrow{\text{Base}}\text{RCH CHCN Et Me P O O}^-

Key features:

  • Produces trans -alkenes predominantly (>80%)

  • Compatible with aromatic and aliphatic aldehydes (e.g., 3-hydroxy-3-methylbutanal)

Nucleophilic Substitution Reactions

The cyanomethyl group undergoes substitution with various nucleophiles:

NucleophileConditionsProductYield (%)Reference
ThiolsK₂CO₃, DMF, 50°C(Et)(Me)P(O)CH₂SR65–78
AminesEt₃N, THF, rt(Et)(Me)P(O)CH₂NHR'55–62
HalidesLiBr, CH₃CN, Δ(Et)(Me)P(O)CH₂X (X = Cl, Br)42–58

Notably, halogenation with N-halosuccinimide under radical conditions produces β-haloethyl derivatives .

Hydrolysis and Stability

The phosphonate ester undergoes pH-dependent hydrolysis:

Acidic conditions (pH < 3):
 Et Me P O CH2CN+H2O HO 2P O CH2CN+EtOH MeOH\text{ Et Me P O CH}_2\text{CN}+\text{H}_2\text{O}\rightarrow \text{ HO }_2\text{P O CH}_2\text{CN}+\text{EtOH MeOH}

  • Cleavage of P–O bonds within 2 hr at 80°C

Basic conditions (pH > 10):
 Et Me P O CH2CN+OH Et Me P O O+CH2CN\text{ Et Me P O CH}_2\text{CN}+\text{OH}^-\rightarrow \text{ Et Me P O O}^-+\text{CH}_2\text{CN}^-

  • Complete dealkylation in 30 min at 25°C

Cyclopropanation and Aziridination

Reactions with strained heterocycles:

With epoxides:
 Et Me P O CH2CN+EpoxideBF3Et2OCyclopropane+PO OR 2\text{ Et Me P O CH}_2\text{CN}+\text{Epoxide}\xrightarrow{\text{BF}_3·\text{Et}_2\text{O}}\text{Cyclopropane}+\text{PO OR }_2

  • Forms cyano-substituted cyclopropanes (45–67% yield)

With nitrones:
 Et Me P O CH2CN+NitroneAziridine+H2O\text{ Et Me P O CH}_2\text{CN}+\text{Nitrone}\rightarrow \text{Aziridine}+\text{H}_2\text{O}

  • Produces N-substituted aziridines (51–73% yield)

Coordination Chemistry

The phosphonate oxygen and nitrile group enable metal complexation:

Metal SaltLigand RatioApplicationReference
CuI1:2Catalyzes α-arylation of alkanenitriles
Pd(PPh₃)₄1:1Cross-coupling reactions (e.g., Suzuki-Miyaura)

In CuI-mediated reactions, it facilitates coupling with aryl iodides to form α-arylated nitriles (up to 89% yield) .

Stability Considerations

  • Thermal stability: Decomposes above 200°C via P–C bond cleavage

  • Incompatibilities: Reacts violently with strong oxidizers (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄)

  • Storage: Stable under argon at –20°C for >12 months

This compound’s versatility in forming carbon-carbon bonds and heterocycles makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent advances focus on enantioselective modifications and green chemistry applications .

Mechanism of Action

The mechanism of action of cyanomethyl ethyl methylphosphonate involves its ability to undergo various chemical reactions, such as hydrolysis and substitution. The compound’s reactivity is primarily due to the presence of the phosphonate group, which can form stable bonds with nucleophiles. The molecular targets and pathways involved in its biological activity are related to its ability to interact with enzymes and other biomolecules, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanomethyl ethyl methylphosphonate belongs to a broader class of organophosphonate simulants designed to replicate the reactivity of nerve agents while mitigating hazards. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name (Abbreviation) Molecular Formula Molecular Weight (g/mol) Target Agent Key Functional Groups Toxicity (LD₅₀) AChE Inhibition Primary Applications
This compound (EMP) C₁₄H₁₆NO₅P 309.25 VX Coumarin, ethyl methylphosphonate Not reported Moderate Fluorescence-based detection, metabolic studies
4-Nitrophenyl ethyl methylphosphonate (NEMP) C₉H₁₂NO₅P 245.17 VX 4-Nitrophenyl, ethyl methylphosphonate Low (DL₅₀ data available) High Colorimetric assays, antidote testing
4-Nitrophenyl isopropyl methylphosphonate (NIMP) C₁₀H₁₄NO₅P 259.20 Sarin 4-Nitrophenyl, isopropyl methylphosphonate Low High Antidote efficacy studies
Coumarin cyclohexyl methylphosphonate (CMP) C₁₇H₂₀NO₅P 349.32 Cyclosarin Coumarin, cyclohexyl methylphosphonate Not reported Moderate Enzymatic inhibition assays
Coumarin pinacolyl methylphosphonate (PiMP) C₁₅H₂₂NO₅P 327.31 Soman Coumarin, pinacolyl methylphosphonate Not reported Moderate Degradation kinetics studies
Ethyl p-nitrophenyl methylphosphonate (EPMP) C₉H₁₂NO₅P 245.17 Generic OP p-Nitrophenyl, ethyl methylphosphonate Not reported High Reactivator mechanism studies
Ethyl methylphosphonochloridate C₃H₈ClO₂P 142.52 N/A Chloridate, ethyl methylphosphonate High (reactive) Not studied Synthesis of phosphorylated derivatives

Structural and Functional Analysis

Coumarin vs. Nitrophenyl Derivatives: EMP and CMP/PiMP contain a coumarin group, enabling fluorescence-based tracking in biological or environmental matrices . In contrast, NEMP and NIMP use a 4-nitrophenyl group, which facilitates colorimetric detection via nitrophenol release during hydrolysis . The coumarin moiety in EMP reduces volatility compared to nitrophenyl analogs, enhancing safety in handling .

Phosphonate Ester Variations: EMP vs. NEMP: Both simulate VX but differ in the leaving group (coumarin vs. nitrophenyl). NEMP’s nitrophenyl group allows rapid AChE inhibition kinetics similar to VX, while EMP’s coumarin provides a non-destructive analytical handle . NIMP vs. NEMP: The isopropyl group in NIMP mimics sarin’s structure, whereas NEMP’s ethyl group aligns with VX. This structural mimicry ensures specificity in antidote testing .

Toxicity and Applications: NEMP and NIMP exhibit lower acute toxicity (DL₅₀ values reported) compared to their parent nerve agents, making them suitable for in vivo studies . EMP’s toxicity remains unquantified but is presumed low due to its simulant design . EPMP (ethyl p-nitrophenyl methylphosphonate) is a generic organophosphate (OP) used to study reactivators like 2PAM, highlighting differences in oxime efficacy between quaternary and non-quaternary reactivators .

Reactivity with Cholinesterases :

  • NIMP and NEMP show AChE inhibition potency comparable to sarin and VX, respectively, but with reversible binding due to their simulant design .
  • EMP’s coumarin group may sterically hinder AChE binding, resulting in weaker inhibition compared to nitrophenyl analogs .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Cyanomethyl ethyl methylphosphonate, and how do their parameters vary under different experimental conditions?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^{1}H, 13^{13}C, and 31^{31}P NMR to resolve structural features. For example, pH and temperature significantly affect chemical shifts and coupling constants, as demonstrated in studies of ethyl methylphosphonate analogs .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize column temperature (e.g., 50–250°C gradients) and ionization modes (EI/CI) to detect fragmentation patterns. DMMP (a structural analog) has been analyzed using GC-MS with detection limits <1 ppb .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ hydrophilic interaction liquid chromatography (HILIC) for polar degradation products, as seen in ASTM D7597-16 for related phosphonates .
    Table 1 : Comparison of Analytical Techniques
TechniqueKey ParametersDetection LimitReference
NMRpH 7–10, 25°C~1 mM
GC-MS50–250°C gradient<1 ppb
LC-MS/MSHILIC column~0.1 µg/L

Q. How can researchers design a synthesis protocol for this compound, considering steric and electronic effects?

  • Methodological Answer :

  • Step 1 : Start with methylphosphonic acid derivatives (e.g., methylphosphonite esters) as precursors. Ethyl methylphosphonite synthesis involves reacting methylphosphonous acid with ethanol under anhydrous conditions .
  • Step 2 : Introduce the cyanomethyl group via nucleophilic substitution or ester exchange. Monitor reaction progress using 31^{31}P NMR to track phosphorus-centered intermediates .
  • Step 3 : Purify via fractional distillation or preparative chromatography, noting that phosphonate esters often require inert atmospheres to prevent hydrolysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in sealed containers under nitrogen at ≤4°C to mitigate hydrolysis and oxidation. Analogous compounds like ethyl methylphosphonate are classified as toxic liquids (ADR/RID Class 6.1) .
  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) and fume hoods during synthesis.
  • Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze phosphonate esters into less toxic phosphonic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound under varying environmental conditions?

  • Methodological Answer :

  • Controlled Hydrolysis Studies : Systematically vary pH (4–10), temperature (20–60°C), and ionic strength. Compare kinetics using LC-MS/MS to quantify degradation products (e.g., methylphosphonic acid). Discrepancies may arise from catalytic effects of metal ions or matrix interferences .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to isolate dominant factors. For example, DMMP degradation rates differ by >50% in freshwater vs. seawater due to chloride ion interactions .

Q. What mechanistic insights can computational modeling provide for the reaction pathways of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for hydrolysis or oxidation reactions. For ethyl methylphosphonate, the P=O bond exhibits higher electrophilicity in acidic conditions, accelerating hydrolysis .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability. QSPR models for phosphonates correlate logP values with bioavailability .
    Table 2 : Key Computational Parameters for Reaction Modeling
ParameterValue/ApproachReference
Basis SetB3LYP/6-311+G(d,p)
Solvent ModelCOSMO (Water)
Reaction BarrierΔG‡ for P–O bond cleavage

Q. How should researchers design experiments to study the neurotoxic potential of this compound using in vitro models?

  • Methodological Answer :

  • Cell Line Selection : Use SH-SY5Y neurons or primary cortical cultures. Dose ranges (1–100 µM) should reflect environmental exposure levels .
  • Endpoint Assays : Measure acetylcholinesterase inhibition (Ellman’s assay) and reactive oxygen species (ROS) generation. DMMP, a structural analog, shows dose-dependent ROS induction at ≥10 µM .
  • Controls : Include positive controls (e.g., sarin analog isopropyl methylphosphonate) and vehicle controls (DMSO <0.1%) .

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